2,4-Diethyl-1,5-pentanediol
Description
Structural Peculiarities and Stereoisomerism in Diol Chemistry
The structure of 2,4-diethyl-1,5-pentanediol is characterized by a five-carbon backbone with hydroxyl (-OH) groups attached to carbons 1 and 5. Ethyl groups are attached as branches at the C2 and C4 positions. This substitution pattern creates two chiral centers at carbons 2 and 4. The presence of two stereogenic centers means the molecule can exist in different spatial arrangements known as stereoisomers.
Specifically, this compound has three stereoisomers:
A pair of enantiomers: (2R,4R)-2,4-diethyl-1,5-pentanediol and (2S,4S)-2,4-diethyl-1,5-pentanediol. These two molecules are non-superimposable mirror images of each other.
A meso compound: (2R,4S)-2,4-diethyl-1,5-pentanediol, which is achiral due to an internal plane of symmetry and is superimposable on its mirror image.
The study of stereoisomerism is a critical aspect of diol chemistry. Chiral diols are highly valuable as intermediates, chiral auxiliaries, and ligands in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral products. nih.govalfachemic.comresearchgate.net The defined three-dimensional arrangement of the hydroxyl groups in a specific stereoisomer can create a chiral environment, enabling the selective synthesis of desired enantiomers in reactions like asymmetric hydrogenation, oxidation, and aldol (B89426) condensations. alfachemic.comnih.gov
Historical Development and Evolution of Research Trajectories for Branched Diols
The study of diols, or glycols, began with simple, linear structures like ethylene (B1197577) glycol. wikipedia.org Historically, their primary industrial application was in the production of polymers, such as polyesters and polyurethanes, where the diol acts as a co-monomer. wikipedia.org The evolution of synthetic organic chemistry allowed for the creation of more complex diol structures, including those with alkyl branches on the carbon backbone.
The introduction of branching was found to significantly alter the physical properties of the resulting polymers. acs.org Unlike linear diols which can lead to highly crystalline polymers, branched diols disrupt the regular packing of polymer chains. This disruption typically reduces crystallinity, lowers the glass transition temperature (Tg), and increases flexibility and solubility of the material. acs.org This ability to fine-tune material performance by adjusting the monomer's structure drove research into a variety of branched diols.
More recently, research trajectories have shifted to exploit the stereochemical properties of branched diols. With the rise of organocatalysis and asymmetric synthesis, chiral diols have become recognized as powerful tools for inducing enantioselectivity. nih.govnih.gov The development of synthetic methods to produce enantiomerically pure diols, such as the asymmetric reduction of diketones or the dihydroxylation of olefins, has been a major focus. nih.govalfachemic.com This allows branched diols to serve not just as passive structural components in polymers, but as active chiral building blocks for pharmaceuticals and other biologically active molecules. nih.govresearchgate.net
Significance of this compound in Contemporary Chemical Research
The significance of this compound in modern research lies in its dual potential as both a specialty monomer and a chiral synthon.
As a monomer, it is used in the synthesis of polymers like polyesters and polyurethanes. tcichemicals.comwikipedia.org The two ethyl branches on its backbone are expected to impart properties such as increased hydrophobicity and altered mechanical performance compared to polymers made from linear 1,5-pentanediol (B104693). Research on analogous branched diols has shown that such modifications can be valuable for creating specialty polymers with tailored characteristics. acs.org
In the realm of asymmetric synthesis, the stereoisomers of this compound represent valuable chiral building blocks. Chiral 1,5-diols are less common than their 1,2-, 1,3-, and 1,4-diol counterparts but are useful for constructing specific molecular architectures. The enantiomerically pure forms (R,R and S,S) can be used as chiral starting materials, transferring their stereochemistry to a final target molecule. They can also be incorporated into chiral ligands for metal-catalyzed reactions or used directly as organocatalysts, where the hydroxyl groups can coordinate with reagents to create a chiral environment for a chemical transformation. nih.govnih.gov Current research continues to focus on developing efficient catalytic methods for producing specific stereoisomers of diols to make them more accessible for these advanced applications. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Bis(hydroxymethyl)heptane |
| Polyesters |
| Polyurethanes |
| Ethylene glycol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJDENLRJHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886249 | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57987-55-0 | |
| Record name | 2,4-Diethyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyl-1,5-pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization Strategies of 2,4 Diethyl 1,5 Pentanediol
Functionalization of Hydroxyl Groups
The presence of two primary hydroxyl groups in 2,4-diethyl-1,5-pentanediol allows for a multitude of functionalization reactions. These transformations are key to incorporating this diol into larger molecular structures, such as polymers and specialty chemicals.
Esterification is a fundamental transformation for this compound, leading to the formation of diesters that can be utilized as polymer building blocks, coatings, and adhesives. Of particular industrial importance is the synthesis of di(meth)acrylates, which are valuable monomers in formulations curable by ultraviolet (UV) light or electron beam (EB). The resulting cross-linked products are noted for their excellent flexibility and resistance to hydrolysis. google.com
Several synthetic routes can be employed for the preparation of this compound di(meth)acrylate:
Direct Esterification: This method involves the reaction of this compound with (meth)acrylic acid. The reaction is typically conducted at temperatures ranging from 60 to 140°C. To facilitate the removal of water formed during the reaction and drive the equilibrium towards the product, an azeotropic solvent such as toluene (B28343) or hexane (B92381) may be used. A variety of acid catalysts can be employed to accelerate the reaction. google.com
Transesterification: An alternative route is the ester exchange reaction between this compound and a (meth)acrylic acid ester, for instance, methyl (meth)acrylate or ethyl (meth)acrylate. The reaction conditions are similar to those of direct esterification. google.com
Reaction with (Meth)acryloyl Halide: A third method involves the reaction of the diol with a (meth)acryloyl halide, such as (meth)acryloyl chloride. This reaction is generally carried out at or below 100°C and may be facilitated by a tertiary amine catalyst like triethylamine (B128534) or pyridine. google.com
| Parameter | Direct Esterification with (Meth)acrylic Acid | Reaction with (Meth)acryloyl Halide |
| Reactant | (Meth)acrylic acid | (Meth)acryloyl halide |
| Stoichiometry | 2-10 moles per mole of diol | 2-4 moles per mole of diol |
| Temperature | 60-140°C (preferably 75-100°C) | ≤ 150°C (preferably ≤ 100°C) |
| Catalyst | Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), metal oxides (e.g., zinc oxide), or esterification catalysts (e.g., tin octylate) | Tertiary amines (e.g., triethylamine, pyridine) |
| Solvent | Hexane, cyclohexane, benzene, toluene, xylene | Hexane, cyclohexane, benzene, toluene, xylene |
While specific literature on the etherification of this compound is not abundant, general principles of ether synthesis can be applied. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for preparing ethers. In the case of this compound, it would first be converted to the dialkoxide by treatment with a strong base like sodium hydride. Subsequent reaction with an alkyl halide would yield the corresponding diether.
For sterically hindered alcohols, alternative methods may be necessary to achieve efficient etherification. Techniques involving electrogenerated carbocations or catalysis with zinc or copper triflates have been developed for the synthesis of hindered ethers and could potentially be applied to this compound and its derivatives.
Characterization of the resulting diethers would involve standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the ether linkage and the structure of the alkyl groups. Infrared (IR) spectroscopy would show the disappearance of the broad hydroxyl (-OH) stretch and the appearance of a C-O-C stretching vibration. Mass spectrometry would be used to confirm the molecular weight of the product.
Achieving selective monofunctionalization of a diol like this compound, where both hydroxyl groups are primary and thus have similar reactivity, presents a significant synthetic challenge. However, various strategies have been developed for the regioselective derivatization of diols.
Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. Catalysts based on boron, nitrogen, and phosphorus can facilitate reactions at one hydroxyl group over the other through non-covalent interactions and the influence of steric and electronic effects. For instance, boronic acid catalysts can reversibly form boronic esters with the diol, activating one hydroxyl group for subsequent reaction.
Enantioselective desymmetrization of diols using chiral catalysts is another advanced strategy that could potentially be applied to this compound, which is a mixture of DL- and meso-isomers. This would allow for the synthesis of chiral, monofunctionalized building blocks. Such methods often rely on a catalyst's ability to preferentially bind to and activate one of the two hydroxyl groups.
Cyclic Ether Formation via Dehydrative Cyclization (Drawing parallels from related diols)
The cyclodehydration of pentane-1,5-diol to tetrahydropyran (B127337) is often catalyzed by acids. Heteropoly acids, such as H₃PW₁₂O₄₀, have been shown to be effective catalysts for this transformation. The reaction involves the protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group and subsequent loss of a water molecule.
In the case of this compound, a similar acid-catalyzed dehydrative cyclization would be expected to yield a substituted tetrahydropyran, specifically 3,5-diethyltetrahydropyran. The reaction conditions would likely need to be optimized to account for the steric hindrance introduced by the ethyl groups.
| Reactant | Catalyst | Product |
| Pentane-1,5-diol | H₃PW₁₂O₄₀ | Tetrahydrofuran |
| Expected Reaction for this compound | ||
| This compound | Acid Catalyst (e.g., H₃PW₁₂O₄₀) | 3,5-Diethyltetrahydropyran |
Advanced Chemical Modifications for Specialty Applications
The derivatization of this compound is driven by the demand for materials with specific properties. One area of application is in the synthesis of polyurethane (meth)acrylates. These are prepared from liquid hydrocarbon diols, polyfunctional isocyanates, and hydroxyalkyl (meth)acrylates. The resulting polyurethane (meth)acrylates are used in a variety of coatings, inks, adhesives, and sealants.
The di(meth)acrylate derivatives of this compound are particularly useful in UV and electron beam curable compositions. These compositions can be used as coating agents, printing inks, and adhesives, offering rapid curing times and desirable properties in the final cured product, such as good flexibility and resistance to hydrolysis. google.com
Catalysis in 2,4 Diethyl 1,5 Pentanediol Chemistry
Heterogeneous Catalysis Systems
Heterogeneous catalysts are foundational in the industrial production of diols due to their stability, ease of separation, and reusability. For diols in general, and by extension, for the hydrogenation step in the synthesis of 2,4-diethyl-1,5-pentanediol, various metal-based systems are employed.
Metal Oxide and Mixed Metal Oxide Catalysts in Diol Transformations
For example, the basicity of a support like MgO can be a critical factor in achieving high selectivity in certain hydrogenation reactions. In the context of transforming other diols, mixed metal oxides derived from hydrotalcite-like precursors have been shown to be effective, providing a balance of metal and basic sites.
Solid Acid and Base Catalysts for Specific Conversions
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer high selectivity and activity under mild reaction conditions. However, the challenge of separating the catalyst from the product often limits its industrial applicability compared to heterogeneous systems. For diol transformations, homogeneous catalysts are often based on transition metal complexes. There is a lack of specific documented research on homogeneous catalysis for this compound.
Biocatalysis and Enzymatic Transformations of Diols
Biocatalysis, utilizing enzymes or whole microorganisms, is an increasingly important field for the synthesis of chemicals due to its high selectivity and environmentally benign reaction conditions. Enzymes like alcohol dehydrogenases could potentially be used for the selective oxidation or reduction of diols. While the biocatalytic production of various diols from renewable feedstocks is an active area of research, specific enzymatic transformations targeting this compound are not prominently reported.
Applications of 2,4 Diethyl 1,5 Pentanediol in Advanced Materials Science and Engineering
Polymer Science and Engineering
The distinct structure of 2,4-diethyl-1,5-pentanediol, featuring ethyl side chains, plays a crucial role in modifying the properties of polymers into which it is incorporated. This diol serves as a versatile building block in the synthesis of a range of polymeric materials.
This compound is utilized as a monomer in the production of polyester (B1180765) resins. knowde.comkhneochem.co.jp Its incorporation into the polyester backbone is intended to enhance several key properties of the resulting resin. alfachemic.comchemicalbook.com The branched nature of this diol disrupts the regular packing of polymer chains, which can lead to increased flexibility and reduced crystallinity in the final polyester product. alfachemic.com Furthermore, it is expected to improve the hydrolytic resistance of the polyester resin, a critical factor for applications in humid or aqueous environments. alfachemic.comchemicalbook.com
Unsaturated polyesters synthesized from 2,4-diethyl-3-propyl-1,5-pentanediol, along with triols, maleic anhydride, and other modifying acids, have also been reported. google.com
As a diol, this compound serves as a raw material for polyurethane resins. knowde.comkhneochem.co.jpulprospector.com It can be reacted with diisocyanates to form the soft segment of polyurethanes, influencing the final properties of the elastomer.
The integration of this compound into the polymer matrix has a notable effect on its physical characteristics. The ethyl side groups in its structure introduce branching, which hinders the close packing of polymer chains. This structural feature is expected to decrease the crystallinity of the polymer, leading to enhanced flexibility. alfachemic.com This reduced crystallinity can be particularly beneficial in applications requiring materials that can withstand bending and flexing without cracking.
Moreover, the presence of this compound is anticipated to improve the hydrolytic stability of the polyurethane. alfachemic.com The bulky ethyl groups can sterically hinder the approach of water molecules to the ester or urethane (B1682113) linkages in the polymer backbone, thereby slowing down the rate of hydrolysis and extending the service life of the material.
A summary of the influence of this compound on key polymer properties is presented in the table below.
| Property | Influence of this compound | Rationale |
| Flexibility | Increased | The branched structure disrupts polymer chain packing, reducing crystallinity. alfachemic.com |
| Hydrolytic Resistance | Improved | Bulky ethyl groups may sterically hinder water molecules from reaching hydrolyzable linkages. alfachemic.com |
| Crystallinity | Decreased | The non-linear structure with ethyl side chains hinders the formation of highly ordered crystalline domains. alfachemic.com |
While specific details on the use of this compound in polyurethane dispersion (PUD) formulations are not extensively detailed in the provided search results, its role as a diol in polyurethane synthesis suggests its potential applicability. knowde.comkhneochem.co.jp PUDs are aqueous-based coatings and adhesives that are valued for their low volatile organic compound (VOC) content. The properties of the diols used in the synthesis of the polyurethane prepolymer are critical to the performance of the final PUD. The flexibility and hydrolytic resistance that this compound imparts to polyurethanes could be advantageous in developing PUDs for various high-performance applications.
The hydroxyl groups of this compound can be functionalized, for example, by reaction with acrylic acid or its derivatives, to produce diacrylate monomers. These functionalized monomers can then act as crosslinking agents in formulations that are cured by ultraviolet (UV) or electron beam (EB) radiation. In these systems, the diacrylate derived from this compound would polymerize upon exposure to UV or EB radiation, forming a highly crosslinked network. The branched structure of the original diol would be incorporated into this network, potentially influencing properties such as cure speed, flexibility, and adhesion of the final cured coating or ink.
Given its role in enhancing flexibility and hydrolytic stability in polyesters and polyurethanes, this compound is a valuable component in the formulation of adhesives and coatings. khneochem.co.jp In these applications, the ability of the polymer to adhere to a substrate and to resist degradation from environmental factors is paramount. The incorporation of this branched diol can lead to improved performance and durability of the final adhesive or coating product.
Development of Biomaterials and Biocompatible Polymers
This compound is classified as a reagent for research in biomaterials and biocompatible materials. tcichemicals.com As a diol monomer, it serves as a fundamental building block in the synthesis of larger, more complex polymers. tcichemicals.com The investigation into diol-substituted compounds has revealed that stereochemistry can play a crucial role in their biological activity. For instance, studies on diol-substituted indenoisoquinolines as topoisomerase I inhibitors have shown that the stereochemistry of the diol moiety significantly impacts their efficacy. nih.gov
While direct research on this compound's incorporation into specific biomaterials is an emerging area, its potential lies in its ability to be a monomer or co-monomer in the production of polyesters and polyurethanes. ontosight.ai These polymers are widely used in the medical field for applications such as textiles, foams, and coatings. ontosight.ai The biodegradability and low toxicity of diols like this compound make them attractive options for creating more environmentally sustainable and biocompatible materials. ontosight.ai
Research into Lubricant and Functional Fluid Formulations
This compound has been identified as a component in the formulation of lubricating oils. chemicalbook.com Diols, in general, are utilized as additives in various functional fluids. The manufacturer KH Neochem Americas, Inc. lists this compound (under the product name PD-9) as a lubricant and metalworking fluid product. ulprospector.com The synthesis of 1,5-pentanediol (B104693) derivatives through hydrogenolysis is a significant area of research, with applications in lubricants among other areas. mdpi.com The specific contributions of this compound to lubricant properties, such as viscosity, thermal stability, and wear resistance, are subjects of ongoing research and development within the chemical industry.
Investigations into Rosin (B192284) Resins and Other Polymer Additives
The utility of this compound extends to its use in rosin resins and as a polymer additive. chemicalbook.com When incorporated into polyester resins, this branched-chain diol is expected to confer several desirable properties, including enhanced flexibility, improved hydrolytic resistance, and a reduction in crystallinity. chemicalbook.com These characteristics are critical in the formulation of advanced coatings, adhesives, and sealants where durability and environmental resistance are paramount. google.com
As an additive, it can improve the flexibility and durability of coatings and adhesives. ontosight.ai Its role as a monomer in the creation of polyesters and polyurethanes is also central to its function as a polymer additive, as these polymers form the backbone of many advanced materials. knowde.com
Below is a table detailing the specifications of a commercial grade of this compound, which is indicative of the purity used in such polymer applications.
| Property | Specification |
| Appearance | Clear Liquid |
| Color (APHA) | 20 max |
| Purity (Wt %) | 97 min |
| Water Content (Wt %) | 0.5 max |
| Free Acid (as formic acid) (%) | 0.04 max |
Table based on data from KH Neochem Co., Ltd. khneochem.co.jp
Application in Ink Formulation Chemistry
This compound is utilized in ink formulations. khneochem.co.jp Diols are a common class of compounds in the ink industry, often employed to enhance the performance and stability of the final product. specialchem.com In ink compositions, particularly for inkjet printing, diols can function as humectants. service.gov.uk Humectants are crucial for preventing the ink from drying out in the printer nozzles and for controlling the drying time on the substrate.
While a broad range of diols are used for this purpose, the specific selection of a diol can influence properties such as viscosity, surface tension, and solubility of other ink components. specialchem.com The inclusion of substituted 1,5-pentanediols in ink formulations has been shown to impart beneficial characteristics like water and chemical resistance to the printed material. google.com
Advanced Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,4-diethyl-1,5-pentanediol. While specific spectral data for this compound is not widely published, the expected shifts can be inferred from the analysis of similar diols.
¹H-NMR Spectroscopy : In the proton NMR spectrum of a related compound, 2-methyl-2,4-pentanediol, characteristic signals for the different proton environments are observed. chemicalbook.com For this compound, one would expect to see distinct signals for the protons of the ethyl groups (triplets and quartets), the methylene (B1212753) protons adjacent to the hydroxyl groups, the methine protons at the chiral centers, and the hydroxyl protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would reveal the neighboring proton interactions, thus confirming the connectivity of the molecule. The typical chemical shifts for protons in similar environments, such as those in various common solvents, can provide a reference for predicting the spectrum. carlroth.com
¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be expected for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, the central methylene carbon of the pentane (B18724) backbone, the methine carbons at the C2 and C4 positions, and the methylene carbons bearing the hydroxyl groups. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbons bonded to the electronegative oxygen atoms of the hydroxyl groups would appear at a higher chemical shift (downfield) compared to the other aliphatic carbons. Data for similar diols like 1,5-pentanediol (B104693) and 2-methyl-2,4-pentanediol show characteristic peaks that can be used for comparative analysis. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl group) | ~0.9 (triplet) | ~10-15 |
| CH₂ (ethyl group) | ~1.4 (quartet) | ~20-30 |
| CH₂ (backbone, C3) | ~1.2-1.6 (multiplet) | ~35-45 |
| CH (C2 and C4) | ~1.6-1.8 (multiplet) | ~40-50 |
| CH₂OH | ~3.4-3.7 (multiplet) | ~60-70 |
This table is predictive and based on typical values for similar functional groups.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Mass Spectrometry (MS) for Molecular Structure Confirmation and Reaction Pathway Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₂₀O₂), the molecular weight is 160.25 g/mol . cookechem.com In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 160. Fragmentation patterns would also be present, providing further structural information. Common fragmentation pathways for diols include the loss of a water molecule ([M-H₂O]⁺), and cleavage of C-C bonds. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like diols, often resulting in the observation of protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. Predicted collision cross-section values can also be calculated for different adducts, which can aid in structural confirmation. uni.lu Analysis of related compounds like 1,5-pentanediol shows characteristic fragmentation patterns that can be used for comparison. nih.govnist.gov
X-ray Diffraction (XRD) and Electron Microscopy Techniques for Solid-State and Morphological Characterization
While this compound is typically a liquid at room temperature, X-ray diffraction (XRD) could be employed if the compound is crystallized at low temperatures or if it is part of a solid composite material. sigmaaldrich.com XRD provides detailed information about the crystal lattice structure, including bond lengths and angles, which would definitively confirm the molecular structure and stereochemistry of the compound. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), would be more relevant for studying the morphology of materials synthesized using this compound, such as polymers or coatings. These techniques can reveal information about the surface texture, particle size, and distribution of the diol within a matrix.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC, UPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.
Gas Chromatography (GC) : GC is a standard method for determining the purity of volatile compounds like this compound. Commercial sources often specify the purity of this compound as >93.0% as determined by GC. cookechem.comtcichemicals.comcalpaclab.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. The retention time is a characteristic property of the compound under specific GC conditions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are powerful techniques for the separation, identification, and quantification of components in a liquid mixture. These methods would be particularly useful for analyzing reaction mixtures involving this compound, especially if the products are less volatile or thermally sensitive. Different detectors, such as refractive index or mass spectrometry detectors, can be coupled with HPLC or UPLC for enhanced sensitivity and specificity.
Advanced Spectroscopic Methods for Mechanistic Studies (e.g., XPS, Raman, DRIFTS)
For more in-depth mechanistic studies, a range of advanced spectroscopic techniques can be utilized.
X-ray Photoelectron Spectroscopy (XPS) : XPS can provide information about the elemental composition and chemical states of the atoms on the surface of a material. This would be particularly useful for studying the interaction of this compound with surfaces or catalysts.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the carbon backbone of this compound. The Raman spectrum of a similar compound, 2,4-pentanediol, has been documented and can serve as a reference. nih.gov
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) : DRIFTS is a specialized IR technique used for analyzing powdered or rough-surfaced solid samples. It would be valuable for studying heterogeneous catalytic reactions involving this compound, providing insights into the adsorbed species and reaction intermediates on the catalyst surface.
Computational Chemistry and Theoretical Investigations of 2,4 Diethyl 1,5 Pentanediol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.org These calculations solve the Schrödinger equation for a given arrangement of atoms to determine the electronic structure and energy of the molecule.
For 2,4-diethyl-1,5-pentanediol, these calculations can elucidate key aspects of its reactivity. The distribution of electron density, for instance, can reveal the most likely sites for chemical attack. The hydroxyl (-OH) groups are expected to be the primary reactive sites due to the high electronegativity of the oxygen atoms. Quantum chemical calculations can quantify the partial charges on each atom, providing a more detailed picture of the molecule's electrostatic potential.
Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be correlated with the chemical stability of the compound. A larger gap generally implies higher stability. These calculations can also predict other electronic properties such as dipole moment and polarizability, which influence the intermolecular forces and solubility of the diol.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative)
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy state for an added electron, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 Debye | A significant dipole moment suggests polarity and the potential for strong dipole-dipole interactions. |
| Mulliken Atomic Charges on Oxygen | -0.7 e | The negative charge on the oxygen atoms of the hydroxyl groups confirms their nucleophilic character and propensity for hydrogen bonding. |
This table is for illustrative purposes and the values are not derived from actual published research on this specific molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a flexible molecule like this compound, with its rotatable carbon-carbon single bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This conformational flexibility is critical in determining the macroscopic properties of materials derived from this diol, such as polymers. The way the diol molecules can pack together will influence properties like the glass transition temperature and crystallinity of the resulting polymer.
Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple diol molecules, it is possible to analyze the nature and strength of the interactions between them. For this compound, hydrogen bonding between the hydroxyl groups is expected to be the dominant intermolecular force. MD simulations can provide detailed information about the average number of hydrogen bonds per molecule, their lifetimes, and their geometric arrangement. These interactions are fundamental to understanding properties like viscosity, boiling point, and the miscibility of the diol with other substances.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. These models are often developed using statistical methods and machine learning algorithms trained on datasets of compounds with known activities or properties.
Predictive Modeling of Performance in Material Applications
In the context of material science, SPR models can be developed to predict the performance of polymers and other materials derived from this compound. For instance, by systematically varying the structure of diol monomers in a virtual library and calculating their key structural and electronic descriptors, it is possible to build a model that predicts properties of the resulting polymers, such as their glass transition temperature (Tg), tensile strength, or elasticity. Research on other branched diols has shown that features like the degree of branching can significantly influence these macroscopic properties. acs.orgnih.gov
Table 2: Illustrative Structure-Property Relationship for Polyesters Derived from Branched Diols
| Diol Monomer | Branching | Predicted Polymer Tg (°C) (Hypothetical) | Predicted Polymer Tensile Strength (MPa) (Hypothetical) |
| 1,5-Pentanediol (B104693) | None | -50 | 30 |
| 2-Methyl-1,5-pentanediol | Single Methyl | -45 | 35 |
| This compound | Two Ethyl | -30 | 45 |
| 2,2-Dimethyl-1,5-pentanediol | Gem-dimethyl | -40 | 38 |
This table illustrates a hypothetical trend and the values are not from measured experimental data.
Elucidation of Structural Determinants for Desired Attributes
By analyzing the correlations established in SAR and SPR models, it is possible to identify the key structural features of this compound that determine its desired attributes. For example, the presence and orientation of the two ethyl branches on the pentane (B18724) backbone are expected to significantly impact how the molecule interacts with other molecules and how it packs in a solid or liquid state.
These models can reveal that the specific stereochemistry of the chiral centers at the C2 and C4 positions of this compound plays a crucial role in the properties of resulting polymers. Different stereoisomers (e.g., (2R,4R), (2S,4S), and the meso (2R,4S) forms) will have different three-dimensional shapes, which could lead to variations in the crystallinity and thermal properties of polymers synthesized from them. Computational models can help to predict which stereoisomer would be optimal for a particular application, thereby guiding synthetic efforts towards a specific target molecule. This approach of using computational analysis to tune material properties has been demonstrated for other bio-based branched diols. rsc.org
Environmental Considerations and Sustainable Chemistry of 2,4 Diethyl 1,5 Pentanediol
Biodegradation Pathways and Mechanistic Studies
Direct mechanistic studies on the biodegradation of 2,4-diethyl-1,5-pentanediol are not extensively available in peer-reviewed literature. However, the degradation pathways can be inferred from studies on similar aliphatic diols and other substituted hydrocarbons.
The primary mechanism for the breakdown of such compounds in the environment is microbial degradation. Bacteria and fungi possess enzymatic machinery capable of oxidizing alkanes and alcohols. The biodegradation of a simple diol like this compound would likely be initiated by alcohol dehydrogenase enzymes, oxidizing the terminal hydroxyl groups to aldehydes and subsequently to carboxylic acids.
Studies on the biodegradation of plasticizers like 1,5-pentanediol (B104693) dibenzoate (PDDB) have shown that common soil bacteria, such as Rhodococcus rhodochrous, can effectively degrade the molecule. researchgate.net While PDDB contains ester linkages, the study highlights the ability of microorganisms to metabolize the pentanediol (B8720305) backbone. researchgate.net The degradation of diethyl phthalate (B1215562) (DEP) by Sphingobium yanoikuyae proceeds through hydrolysis to monoethyl phthalate (MEP) and phthalic acid (PA), demonstrating enzymatic cleavage of ethyl groups, a process that could be relevant to the metabolism of the ethyl branches on this compound. researchgate.net
The presence of ethyl branches on the carbon backbone may influence the rate of degradation. Research on the biodegradation of dimethylphenols has indicated that the position of alkyl substituents affects the metabolic pathway and can sometimes lead to the formation of dead-end products. nih.gov Similarly, the efficiency of biodegradation pathways can be hindered by the production of toxic intermediates, as seen in the slow degradation of pentachlorophenol (B1679276) (PCP). nih.gov Therefore, while the fundamental pathways of oxidation are expected, the specific rate and efficiency for this compound would depend on the ability of microbial enzymes to accommodate its branched structure.
Waste Minimization and Process Intensification in Industrial Production
Sustainable production of chemicals like this compound focuses on maximizing yield while minimizing waste and energy consumption. Process intensification, which involves developing smaller, more efficient, and safer manufacturing processes, is a key strategy.
The industrial synthesis of related diols, such as 1,5-pentanediol, offers models for sustainable production. One method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, a bio-based feedstock derived from furfural (B47365). google.comresearchgate.net Optimizing this process involves careful selection of catalysts and reaction conditions to maximize selectivity and yield, thereby reducing the formation of by-products.
A patented process for preparing this compound involves the hydrogenation of an organic layer obtained after a series of reaction and washing steps. google.com The data below from this patent illustrates how reaction conditions are optimized for high yield.
Hydrogenation Reaction Yields for this compound
| Catalyst | Temperature (°C) | Hydrogen Pressure ( kg/cm ²) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nickel Catalyst (N. E. Chemcat) | 120 | 25 | 4 | 91 |
| Raney Nickel | 120 | 25 | 4 | 92 |
Source: Adapted from Google Patents google.com
These examples show yields over 90%, indicating a highly efficient conversion that minimizes waste. google.com Further sustainability improvements could include catalyst recycling, as mentioned in a method for producing high-purity 1,5-pentanediol, and the use of renewable feedstocks. google.com The conversion of biomass-derived furfural into 1,5-pentanediol is a prime example of creating value-added chemicals from renewable resources, a core principle of green chemistry. researchgate.netacs.org
Methodologies for Life Cycle Assessment of this compound Production and Applications
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal ("grave"). europa.eu For this compound, a "cradle-to-gate" LCA would assess the impacts from raw material acquisition through the manufacturing process. rsc.orgmdpi.com
While no specific LCA for this compound is publicly available, extensive LCAs have been conducted for other polyols used in polyurethane production. These studies provide a framework for the potential environmental performance of this diol. Key impact categories assessed include greenhouse gas (GHG) emissions, fossil resource depletion, eutrophication, and acidification. rsc.orgresearchgate.net
Research shows that the environmental impact of polyols varies significantly based on the feedstock and production technology.
Comparative LCA Data for Polyol Production (per kg of polyol)
| Polyol Type | Greenhouse Gas Emissions (kg CO2-eq) | Fossil Resource Reduction (vs. Conventional) |
|---|---|---|
| Conventional Petrochemical Polyol | ~3.0 - 3.4 | Baseline |
| Soy/Castor Oil-Based Polyol | -0.4 to 1.5 (potential for sequestration) | 33 - 64% |
| Lignin-Based Polyol | 3.29 | 3 - 16% |
| CO2-Based Polyethercarbonate Polyol (20% CO2) | 2.65 - 2.86 | 13 - 16% |
Source: Adapted from various LCA studies rsc.orgmdpi.comresearchgate.netresearchgate.net
These studies demonstrate clear environmental benefits for polyols derived from renewable sources (like vegetable oils or lignin) or those that utilize captured CO2 as a feedstock. rsc.orgmdpi.comresearchgate.net For instance, CO2-based polyols can reduce GHG emissions by 11-19% compared to conventional polyols. rsc.orgresearchgate.net An LCA for this compound would similarly depend on its specific production pathway—whether it is derived from conventional petrochemicals or from emerging bio-based routes.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 2,4-Diethyl-1,5-pentanediol in laboratory settings?
- Methodology : Catalytic hydrogenolysis of biomass-derived intermediates (e.g., tetrahydrofurfuryl alcohol) using bimetallic catalysts like Rh-ReOx/SiO₂. Adjust reaction parameters (H₂ pressure, temperature) to optimize selectivity for branched diols. Kinetic studies suggest first-order dependence on H₂ pressure, indicating hydrogen activation as a rate-determining step .
- Key Considerations : Tailor catalyst composition (Re/Rh ratio) and reduction protocols to enhance stability and activity.
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodology :
- Gas Chromatography (GC) : Quantify purity (>97% assay) using standardized retention indices and internal calibration .
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups via liquid-phase analysis with 4 cm⁻¹ resolution .
- Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 162 for C₉H₂₀O₂) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- Storage : Keep in original containers, away from ignition sources, in well-ventilated areas. The compound is classified as flammable (EU: Xi, R41) with a flash point of ~136°C .
- Exposure Mitigation : Use PPE (gloves, goggles) and adhere to GHS labeling requirements. Monitor vapor pressure (>0.01 hPa at 20°C) to prevent inhalation risks .
Advanced Research Questions
Q. What advanced spectroscopic techniques elucidate the coordination environment of catalysts used in this compound synthesis?
- Methodology :
- EXAFS/XANES : Analyze Rh K-edge and Re L₃-edge spectra to determine oxidation states and metal-support interactions. For Rh-ReOx/SiO₂, Rh⁰ and partially reduced Re species enhance C–O bond cleavage .
- In Situ IR : Probe surface intermediates during hydrogenolysis to refine mechanistic models.
Q. How can computational modeling predict thermodynamic properties of this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT to estimate enthalpy of formation (ΔfH) and entropy (S°) by comparing with analog data (e.g., 1,5-pentanediol: ΔfusS = 63.4 J/mol·K at 248 K) .
- MD Simulations : Model liquid-phase behavior (e.g., density, viscosity) under varying temperatures.
Q. What strategies resolve contradictions in catalytic activity data for this compound production?
- Methodology :
- Kinetic Profiling : Conduct time-resolved studies to distinguish catalyst deactivation (e.g., coking) from substrate inhibition.
- Comparative Studies : Contrast Rh-ReOx/SiO₂ with Pt-ReOx/SiO₂ to isolate electronic vs. geometric effects. For example, Rh-based systems show higher selectivity for diols than Pt .
Notes
- Contradictions : While 1,5-pentanediol exhibits low flammability, 2,4-diethyl derivatives are classified as flammable (Xi, R41) due to branched alkyl groups increasing volatility .
- Unresolved Issues : Limited data on ecotoxicology and long-term stability under industrial conditions. Researchers should prioritize lifecycle assessments (LCAs) for sustainable scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
